
Meliatoxin A1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The preparation of Meliatoxin A1 typically involves the extraction from the fruit of Melia azedarach. The process includes drying the fruit, milling the seeds, and preparing aqueous extracts . The extraction can be performed using various solvents such as methanol, benzene, hexane, and acetone .
Industrial Production Methods
Industrial production of this compound is not well-documented, but it generally follows the same principles as laboratory extraction. The large-scale extraction would involve the collection of Melia azedarach fruits, followed by drying, milling, and solvent extraction. The choice of solvent and extraction conditions would be optimized for maximum yield and purity.
化学反応の分析
Types of Reactions
Meliatoxin A1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to study its properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Solvents such as methanol, ethanol, and acetone are frequently used in these reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the conditions used. For example, oxidation reactions may yield epoxides, while reduction reactions may produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
科学的研究の応用
Meliatoxin A1 has a wide range of scientific research applications due to its diverse biological activities . Some of the key applications include:
Chemistry: this compound is used as a model compound to study the chemical behavior of limonoids. Its reactions and derivatives are explored to understand the structure-activity relationships.
作用機序
The mechanism of action of Meliatoxin A1 involves its interaction with various molecular targets and pathways. The compound exerts its effects by disrupting the normal physiological processes of insects, leading to their death . It acts as an antifeedant, oviposition deterrent, and growth regulator. The exact molecular targets and pathways are still under investigation, but it is believed that this compound interferes with the insect’s nervous system and hormonal balance .
類似化合物との比較
Meliatoxin A1 is unique among limonoids due to its specific structural features and biological activities. Similar compounds include Meliatoxin A2, Meliatoxin B1, and Meliatoxin B2 . These compounds share a similar core structure but differ in their functional groups and biological activities. For example, Meliatoxin A2 has a 2-methylpropionyl group instead of the 2-methylbutanoyl group found in this compound . Meliatoxins B1 and B2 lack the epoxide ring present in A1 and A2, resulting in different biological activities .
Conclusion
This compound is a fascinating compound with diverse biological activities and significant potential in various scientific research fields Its unique structure and properties make it a valuable subject of study in chemistry, biology, medicine, and industry
特性
CAS番号 |
77196-03-3 |
|---|---|
分子式 |
C35H46O12 |
分子量 |
658.7 g/mol |
IUPAC名 |
[20,21-diacetyloxy-6-(furan-3-yl)-12,19-dihydroxy-5,11,15-trimethyl-3-oxo-9,17-dioxahexacyclo[13.3.3.01,14.02,11.05,10.08,10]henicosan-16-yl] 2-methylbutanoate |
InChI |
InChI=1S/C35H46O12/c1-8-16(2)29(41)46-30-32(6)22-12-23(39)33(7)26(34(22,15-43-30)27(40)25(44-17(3)36)28(32)45-18(4)37)21(38)13-31(5)20(19-9-10-42-14-19)11-24-35(31,33)47-24/h9-10,14,16,20,22-28,30,39-40H,8,11-13,15H2,1-7H3 |
InChIキー |
PRAMYZIXNOZDQY-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C(=O)OC1C2(C3CC(C4(C(C3(CO1)C(C(C2OC(=O)C)OC(=O)C)O)C(=O)CC5(C46C(O6)CC5C7=COC=C7)C)C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


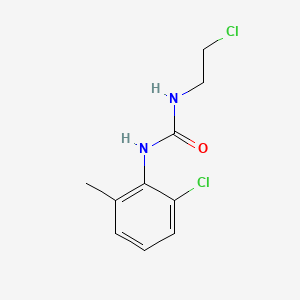

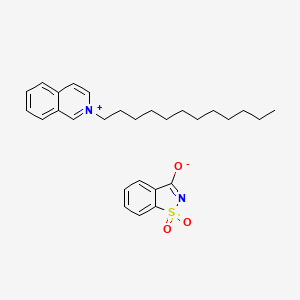
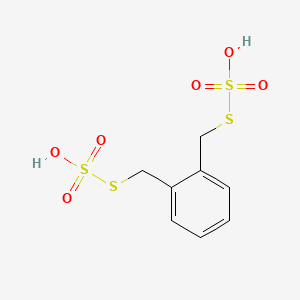
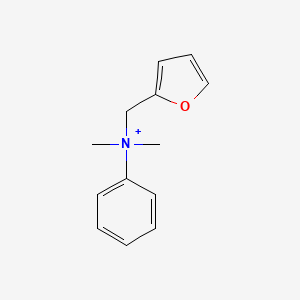
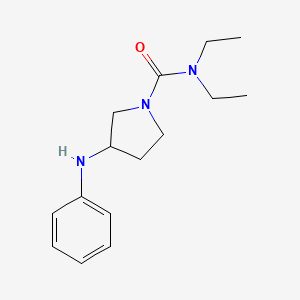
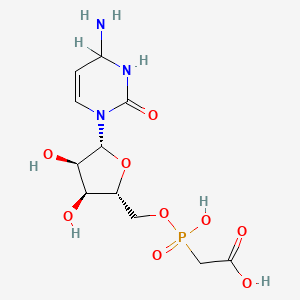
![1-[(Sulphonatophenyl)methyl]pyridinium](/img/structure/B12797506.png)
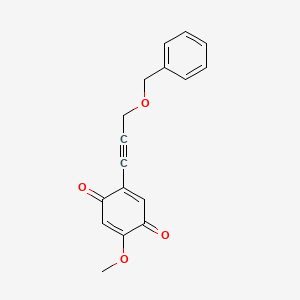
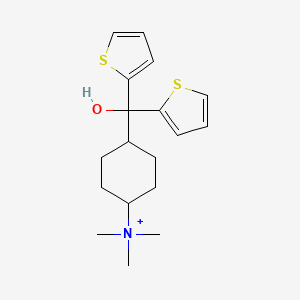
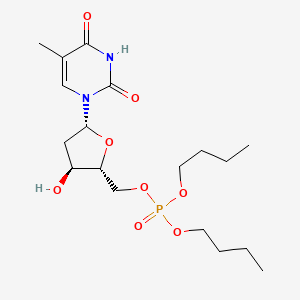
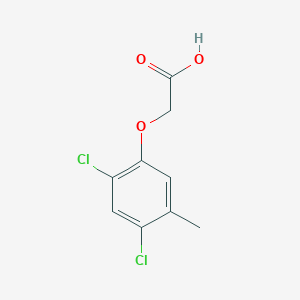
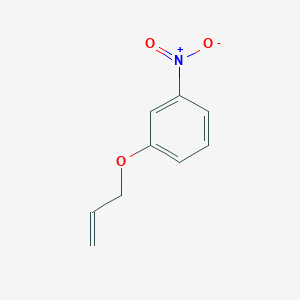
![1-[(Sulphonatophenyl)methyl]pyridinium](/img/structure/B12797540.png)
